3-(Thiophen-2-yl)-1,8-naphthyridin-2-amine
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Overview
Description
3-(Thiophen-2-yl)-1,8-naphthyridin-2-amine is a heterocyclic compound that contains both a thiophene ring and a naphthyridine ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)-1,8-naphthyridin-2-amine typically involves the condensation of appropriate precursors. One common method is the reaction of 2-aminonicotinic acid with thiophene-2-carboxaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)-1,8-naphthyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine derivatives.
Scientific Research Applications
3-(Thiophen-2-yl)-1,8-naphthyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-yl)-1,8-naphthyridin-2-amine involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine share the thiophene ring structure.
Naphthyridine derivatives: Compounds such as 1,8-naphthyridine and 2-amino-1,8-naphthyridine share the naphthyridine ring structure.
Uniqueness
3-(Thiophen-2-yl)-1,8-naphthyridin-2-amine is unique due to the combination of both thiophene and naphthyridine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
60467-66-5 |
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Molecular Formula |
C12H9N3S |
Molecular Weight |
227.29 g/mol |
IUPAC Name |
3-thiophen-2-yl-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C12H9N3S/c13-11-9(10-4-2-6-16-10)7-8-3-1-5-14-12(8)15-11/h1-7H,(H2,13,14,15) |
InChI Key |
DBWAMAWISXDOCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(N=C2N=C1)N)C3=CC=CS3 |
Origin of Product |
United States |
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